molecular formula C15H14Cl2N2O B2643393 5,6-dichloro-N-phenyl-N-(propan-2-yl)pyridine-3-carboxamide CAS No. 1356704-10-3

5,6-dichloro-N-phenyl-N-(propan-2-yl)pyridine-3-carboxamide

Cat. No.: B2643393
CAS No.: 1356704-10-3
M. Wt: 309.19
InChI Key: ADCBSFBZHIIYQD-UHFFFAOYSA-N
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Description

5,6-dichloro-N-phenyl-N-(propan-2-yl)pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of two chlorine atoms at the 5 and 6 positions of the pyridine ring, a phenyl group, and an isopropyl group attached to the nitrogen atom of the carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-N-phenyl-N-(propan-2-yl)pyridine-3-carboxamide typically involves the following steps:

    Chlorination: The starting material, pyridine-3-carboxamide, is chlorinated at the 5 and 6 positions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Amidation: The chlorinated intermediate is then reacted with aniline (phenylamine) and isopropylamine under appropriate conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5,6-dichloro-N-phenyl-N-(propan-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 5 and 6 positions can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxamide group.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Oxidation Products: Oxidation can yield products such as carboxylic acids or ketones.

    Reduction Products: Reduction can lead to the formation of amines or alcohols.

    Hydrolysis Products: Hydrolysis typically produces the corresponding carboxylic acid and amine.

Scientific Research Applications

5,6-dichloro-N-phenyl-N-(propan-2-yl)pyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5,6-dichloro-N-phenyl-N-(propan-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5,6-dichloro-N-phenylpyridine-3-carboxamide: Lacks the isopropyl group, which may affect its chemical and biological properties.

    5,6-dichloro-N-(propan-2-yl)pyridine-3-carboxamide: Lacks the phenyl group, which may influence its reactivity and applications.

    N-phenyl-N-(propan-2-yl)pyridine-3-carboxamide:

Uniqueness

5,6-dichloro-N-phenyl-N-(propan-2-yl)pyridine-3-carboxamide is unique due to the presence of both chlorine atoms and the combination of phenyl and isopropyl groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5,6-dichloro-N-phenyl-N-propan-2-ylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O/c1-10(2)19(12-6-4-3-5-7-12)15(20)11-8-13(16)14(17)18-9-11/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCBSFBZHIIYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)C2=CC(=C(N=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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